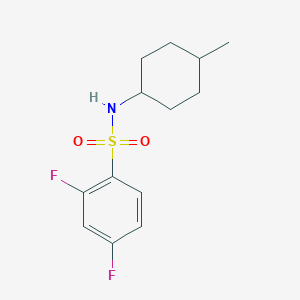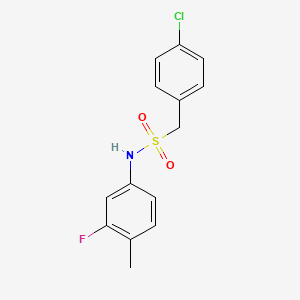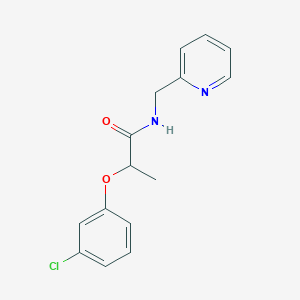
2-(3-chlorophenoxy)-N-(pyridin-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenoxy)-N-(pyridin-2-ylmethyl)propanamide is an organic compound that features a chlorophenoxy group and a pyridinylmethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(pyridin-2-ylmethyl)propanamide typically involves the following steps:
Formation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Conversion to 3-chlorophenoxyacetyl chloride: The 3-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.
Amidation: The 3-chlorophenoxyacetyl chloride is reacted with pyridin-2-ylmethylamine to form the desired this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Derivatives with different substituents replacing the chlorine atom.
Scientific Research Applications
2-(3-chlorophenoxy)-N-(pyridin-2-ylmethyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving chlorophenoxy or pyridinyl groups.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-(pyridin-2-ylmethyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)propanamide: Similar structure but with the chlorine atom in the para position.
2-(3-bromophenoxy)-N-(pyridin-2-ylmethyl)propanamide: Similar structure but with a bromine atom instead of chlorine.
2-(3-chlorophenoxy)-N-(pyridin-3-ylmethyl)propanamide: Similar structure but with the pyridinyl group attached at a different position.
Uniqueness
2-(3-chlorophenoxy)-N-(pyridin-2-ylmethyl)propanamide is unique due to the specific positioning of the chlorophenoxy and pyridinyl groups, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C15H15ClN2O2 |
|---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-(pyridin-2-ylmethyl)propanamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-11(20-14-7-4-5-12(16)9-14)15(19)18-10-13-6-2-3-8-17-13/h2-9,11H,10H2,1H3,(H,18,19) |
InChI Key |
KHPYHYFRKRIBOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=N1)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10976903.png)
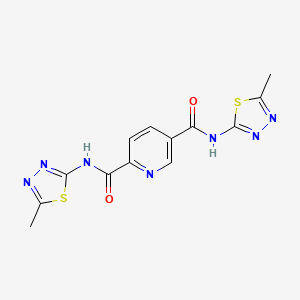
![1-[(3-Methoxyphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B10976910.png)
![3-Amino-1-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-1,5-dihydropyrano[2,3-c]chromene-2-carbonitrile](/img/structure/B10976916.png)
![N-[4-(dimethylamino)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B10976920.png)
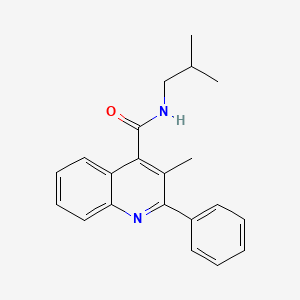
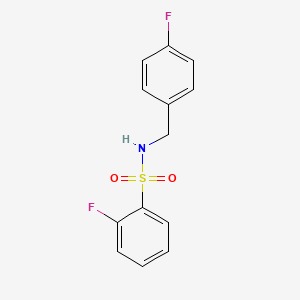
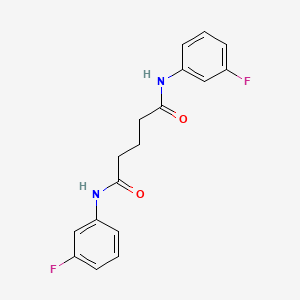
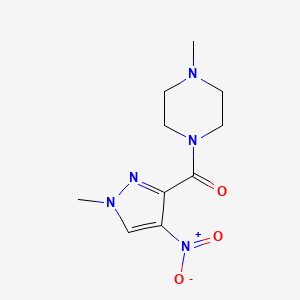
![Methyl 3-{[(4-methoxyphenyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10976943.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B10976949.png)
